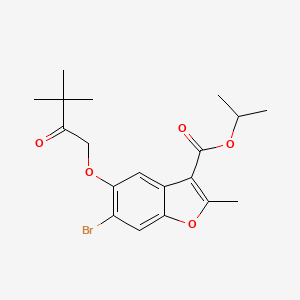
Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H23BrO5 and its molecular weight is 411.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 308295-99-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
The compound's molecular formula is C19H23BrO5 with a molecular weight of approximately 397.260 g/mol. Its structural features include a benzofuran core and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrO5 |
| Molecular Weight | 397.260 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 459.8 ± 40.0 °C |
| Flash Point | 231.9 ± 27.3 °C |
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted using the MTT assay demonstrated that the compound showed promising cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated potent inhibitory effects comparable to standard chemotherapy agents like doxorubicin .
- Molecular Docking : Molecular docking studies have suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR). These interactions support the observed cytotoxicity and suggest a mechanism involving the inhibition of signaling pathways critical for tumor growth .
Antimicrobial Activity
Preliminary assessments of antimicrobial activity have shown that compounds similar to propan-2-yl 6-bromo derivatives exhibit selective action against certain bacterial strains.
Antibacterial Testing
The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. Results indicated moderate antibacterial activity, particularly against Bacillus subtilis, with minimal inhibitory concentrations (MIC) suggesting potential as an antibacterial agent .
The biological activity of propan-2-yl 6-bromo derivatives can be attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells, leading to cell death through mechanisms involving oxidative stress and DNA damage.
- Inhibition of Enzymatic Activity : The interaction with key enzymes involved in cancer metabolism and proliferation suggests that the compound may inhibit these pathways, further contributing to its anticancer effects.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function may explain the observed antibacterial properties, although further studies are necessary to elucidate the specific pathways involved.
Properties
IUPAC Name |
propan-2-yl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO5/c1-10(2)24-18(22)17-11(3)25-14-8-13(20)15(7-12(14)17)23-9-16(21)19(4,5)6/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBJEWGALTNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C(C)(C)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














